molecular formula C14H16N2O4 B2503725 methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate CAS No. 1923120-43-7

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate

Cat. No.: B2503725
CAS No.: 1923120-43-7
M. Wt: 276.292
InChI Key: UMZCQVUDSMENSW-UHFFFAOYSA-N
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Description

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is a complex organic compound with a unique structure that includes an imidazole ring, a phenylethyl group, and multiple hydroxyl and ester functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of appropriate imidazole derivatives with phenylethyl alcohol under acidic or basic conditions, followed by esterification with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction, and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate: Lacks the phenylethyl group.

    1-(2-Hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate: Lacks the methyl ester group.

Uniqueness

Methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)-1H-imidazole-4-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both hydroxyl and ester groups, along with the phenylethyl moiety, allows for diverse interactions and applications in various fields.

Properties

IUPAC Name

methyl 5-(hydroxymethyl)-1-(2-hydroxy-2-phenylethyl)imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-20-14(19)13-11(8-17)16(9-15-13)7-12(18)10-5-3-2-4-6-10/h2-6,9,12,17-18H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZCQVUDSMENSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(C=N1)CC(C2=CC=CC=C2)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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